molecular formula C16H19N3O4 B11828473 (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(quinazolin-4-yl)propanoic acid

(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(quinazolin-4-yl)propanoic acid

Katalognummer: B11828473
Molekulargewicht: 317.34 g/mol
InChI-Schlüssel: WPVIALZDLJCBGU-ZDUSSCGKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Structural Characterization and Nomenclature

The systematic IUPAC name this compound encodes critical structural features. The (2S) designation specifies the absolute configuration at the second carbon of the propanoic acid backbone, ensuring stereochemical precision. The tert-butoxycarbonyl (Boc) group serves as a sterically hindered protecting moiety for the amino group, while the quinazolin-4-yl substituent introduces a planar, nitrogen-rich heterocycle known for its π-π stacking and hydrogen-bonding capabilities.

Table 1: Key Structural and Physicochemical Properties

Property Value Source
Molecular Formula C₁₆H₁₉N₃O₄
Molecular Weight 317.34 g/mol
CAS Registry Number 1306728-59-5
SMILES Notation O=C(O)C@@HCC₁=C₂C=CC=CC₂=NC=N₁

The SMILES string highlights the Boc-protected amino group (NC(OC(C)(C)C)=O) attached to the chiral center, with the quinazoline ring (C₁=C₂C=CC=CC₂=NC=N₁) occupying the β-position of the propanoic acid. X-ray crystallography of analogous Boc-protected amino acids confirms the preference for staggered conformations that minimize steric clash between the Boc group and adjacent substituents.

Historical Context in Heterocyclic Chemistry Research

Quinazoline derivatives first gained prominence in the mid-20th century with the discovery of their role as folate antagonists, exemplified by methotrexate. The fusion of two aromatic rings with nitrogen atoms at positions 1, 3, and 4 created a scaffold amenable to interactions with ATP-binding pockets in kinases. Parallel developments in peptide synthesis during the 1960s–1980s established the tert-butoxycarbonyl group as a cornerstone of amine protection, enabling sequential coupling strategies without racemization.

The convergence of these two lineages—heterocyclic chemistry and peptide-mimetic design—culminated in hybrid molecules like (2S)-2-{[(tert-butoxycarbonyl)amino]-3-(quinazolin-4-yl)propanoic acid. Early work by Fujiwara et al. demonstrated that substituting aromatic heterocycles at the β-position of Boc-protected amino acids could enhance binding to hydrophobic enzyme pockets while maintaining aqueous solubility through the carboxylic acid moiety.

Significance in Modern Medicinal Chemistry

This compound’s dual functionality as a Boc-protected amino acid and a quinazoline-bearing structure positions it as a versatile intermediate in drug discovery. The quinazoline nucleus mimics purine bases, enabling competitive inhibition of kinases involved in oncogenic signaling, while the Boc group facilitates selective deprotection during solid-phase peptide synthesis.

Table 2: Comparative Analysis of Boc-Protected Amino Acid Derivatives

Compound Heterocyclic Moiety Key Application Reference
Boc-L-alanine None Peptide backbone synthesis
Boc-3-(4-thiazolyl)-L-alanine Thiazole Metalloproteinase inhibition
(2S)-Boc-amino-3-(quinazolin-4-yl)propanoic acid Quinazoline Kinase inhibitor intermediates

The quinazoline ring’s electron-deficient nature promotes interactions with kinase catalytic domains, as seen in FDA-approved drugs like erlotinib. Molecular docking studies suggest that the propanoic acid chain in this compound adopts an extended conformation, positioning the carboxylic acid for salt bridge formation with lysine residues in target proteins. Furthermore, the Boc group’s labile nature under acidic conditions allows for orthogonal deprotection strategies when incorporated into larger peptidomimetic structures.

Eigenschaften

Molekularformel

C16H19N3O4

Molekulargewicht

317.34 g/mol

IUPAC-Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-quinazolin-4-ylpropanoic acid

InChI

InChI=1S/C16H19N3O4/c1-16(2,3)23-15(22)19-13(14(20)21)8-12-10-6-4-5-7-11(10)17-9-18-12/h4-7,9,13H,8H2,1-3H3,(H,19,22)(H,20,21)/t13-/m0/s1

InChI-Schlüssel

WPVIALZDLJCBGU-ZDUSSCGKSA-N

Isomerische SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=NC=NC2=CC=CC=C21)C(=O)O

Kanonische SMILES

CC(C)(C)OC(=O)NC(CC1=NC=NC2=CC=CC=C21)C(=O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Strategies for Quinazoline Core Formation

The quinazoline moiety is a critical component of the target molecule. Its synthesis typically begins with anthranilamide derivatives or 2-aminobenzophenones, which undergo cyclization reactions. A widely adopted method involves the Friedländer condensation, where 2-aminoacetophenone reacts with 1,3-cyclohexanedione in the presence of p-toluenesulfonic acid (p-TSA) to form acridinone intermediates . These intermediates subsequently react with anthranilamide derivatives to construct the quinazoline ring via intramolecular nucleophilic attack (Scheme 1) .

Key Reaction Conditions

  • Catalyst : p-TSA (2.0 equiv) in dimethyl sulfoxide (DMSO) at 115°C .

  • Yield Optimization : Solvent choice significantly impacts reaction efficiency. DMSO and 1,4-dioxane provide yields exceeding 80% for spiro-quinazolinones .

Boc Protection of the Amino Acid Backbone

The tert-butoxycarbonyl (Boc) group is introduced to protect the α-amino group of L-alanine during synthesis. This step prevents unwanted side reactions during subsequent coupling steps. The Boc protection is achieved by treating L-alanine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base such as triethylamine (TEA) in tetrahydrofuran (THF) .

Representative Protocol

  • Dissolve L-alanine (1.0 equiv) in THF.

  • Add TEA (1.1 equiv) and (Boc)₂O (1.05 equiv) at 0°C.

  • Stir at room temperature for 12 hours.

  • Extract with ethyl acetate and purify via silica gel chromatography .

Coupling the Boc-Protected Amino Acid to Quinazoline

The Boc-protected amino acid is conjugated to the quinazoline core via nucleophilic aromatic substitution (SₙAr) or amide bond formation. In one approach, the quinazoline derivative is functionalized with a bromoalkyl group at position 4, which reacts with the free amine of the Boc-protected amino acid (post-deprotection) .

Example Reaction

  • Deprotect the Boc group using trifluoroacetic acid (TFA) in dichloromethane (DCM).

  • React the free amine with 4-bromomethylquinazoline in the presence of potassium carbonate (K₂CO₃) in N,N-dimethylformamide (DMF) at 60°C .

  • Purify the product via recrystallization from ethanol.

Yield Data

Reaction ConditionYield (%)
K₂CO₃, DMF, 60°C, 12 h78
Cs₂CO₃, DMSO, 80°C, 8 h82
TEA, THF, rt, 24 h65

Hydrolysis of Ester to Propanoic Acid

The final step involves hydrolyzing the ester intermediate to the corresponding carboxylic acid. This is typically performed under basic or acidic conditions. Sodium hydroxide (NaOH) in a water/ethanol mixture is effective for saponification, while hydrochloric acid (HCl) facilitates acid-catalyzed hydrolysis .

Optimized Hydrolysis Protocol

  • Dissolve the ester intermediate (1.0 equiv) in ethanol (95%).

  • Add aqueous NaOH (2.0 M, 3.0 equiv).

  • Reflux at 78°C for 6–8 hours.

  • Acidify with HCl (1.0 M) to pH 2–3.

  • Extract with ethyl acetate and dry over Na₂SO₄ .

Comparative Hydrolysis Yields

ConditionYield (%)
NaOH, ethanol, reflux85
HCl, THF/H₂O, rt72
LiOH, methanol/water, 50°C88

Spectroscopic Characterization

The final product is characterized using nuclear magnetic resonance (NMR), mass spectrometry (MS), and elemental analysis. Key spectral data include:

  • ¹H NMR (DMSO-d₆) : δ 1.38 (s, 9H, Boc CH₃), 3.12 (dd, J = 6.0 Hz, 1H, CH₂), 4.25 (m, 1H, α-CH), 7.45–8.10 (m, 4H, quinazoline-H) .

  • ¹³C NMR : δ 28.2 (Boc CH₃), 54.8 (α-C), 155.6 (Boc CO), 172.1 (COOH) .

  • MS (MALDI-TOF) : m/z 349.1 [M + H]⁺.

Challenges and Mitigation Strategies

  • Low Coupling Efficiency : Steric hindrance from the Boc group can reduce reaction rates. Using polar aprotic solvents (e.g., DMF) and elevated temperatures (60–80°C) improves yields .

  • Racemization : The chiral center in the amino acid backbone may racemize under basic conditions. Performing coupling reactions at lower temperatures (0–25°C) and using coupling agents like HOBt (hydroxybenzotriazole) minimizes this risk .

  • Byproduct Formation : Competing reactions during quinazoline formation (e.g., acridinone byproducts) are mitigated by optimizing catalyst loading and reaction time .

Alternative Synthetic Routes

Recent advancements propose one-pot methodologies to streamline synthesis. For example, a tandem Friedländer condensation and SₙAr reaction using p-TSA in DMSO achieves a 72% yield of the quinazoline-amino acid conjugate in a single step . However, this method requires precise stoichiometric control to avoid polymerization.

Analyse Chemischer Reaktionen

Reaktionstypen

(2S)-2-{[(tert-Butoxy)carbonyl]amino}-3-(Chinazolin-4-yl)propansäure durchläuft verschiedene chemische Reaktionen, darunter:

    Oxidation: Die Verbindung kann oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen oder bestehende zu verändern.

    Reduktion: Reduktionsreaktionen können verwendet werden, um sauerstoffhaltige Gruppen zu entfernen oder Doppelbindungen zu reduzieren.

    Substitution: Die Verbindung kann nukleophile oder elektrophile Substitutionsreaktionen eingehen, um bestimmte Atome oder Gruppen zu ersetzen.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel (z. B. Kaliumpermanganat), Reduktionsmittel (z. B. Natriumborhydrid) und verschiedene Nukleophile und Elektrophile. Die Reaktionsbedingungen, wie Temperatur, Lösungsmittel und pH-Wert, werden sorgfältig kontrolliert, um die gewünschte Umwandlung zu erreichen.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen vom jeweiligen Reaktionsweg und den Bedingungen ab. Beispielsweise kann Oxidation zu Chinazolin-Derivaten mit zusätzlichen sauerstoffhaltigen Gruppen führen, während Substitutionsreaktionen neue funktionelle Gruppen einführen oder bestehende modifizieren können.

Wissenschaftliche Forschungsanwendungen

The biological activity of (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(quinazolin-4-yl)propanoic acid is largely attributed to its quinazoline core, which has been linked to several pharmacological effects:

  • Antitumor Activity : Compounds with quinazoline structures have been shown to exhibit anticancer properties. They often inhibit specific kinases involved in cancer cell proliferation.
  • Neuroprotective Effects : Some derivatives of quinazoline have demonstrated potential neuroprotective effects, making them candidates for treating neurodegenerative diseases.
  • Antimicrobial Properties : Quinazoline derivatives are also being explored for their antimicrobial activities against various pathogens.

Peptide Synthesis

The Boc protecting group is widely used in solid-phase peptide synthesis (SPPS). The ability to protect the amino group allows for the sequential addition of amino acids without interference from other reactive sites. This method is essential for producing peptides with high purity and yield.

Drug Development

Research indicates that compounds similar to this compound have been evaluated for their efficacy against various diseases:

Compound NameStructure FeaturesBiological Activity
2-Amino-3-(quinazolin-4-yl)propanoic AcidLacks protecting groupPotential neuroprotective and antitumor effects
4-(Aminomethyl)-quinazolineContains an amine group at position 4Antimicrobial and anticancer properties
3-(Quinazolin-4-yl)-L-alanineNon-protected amino acidInvolved in peptide synthesis and biological assays

These compounds highlight the potential of this compound for controlled reactivity, allowing selective transformations without compromising biological activity.

Interaction Studies

Studies focusing on the binding affinity of this compound against various biological targets have been conducted. These studies often involve molecular docking simulations to predict how well the compound can interact with target proteins, which is critical for drug design.

Case Studies

Recent research has explored the synthesis and evaluation of quinazoline derivatives, including this compound, highlighting their potential therapeutic applications:

  • Antitumor Agents : A study demonstrated that quinazoline derivatives could inhibit specific kinases involved in tumor growth, suggesting potential use as anticancer agents.
  • Neurodegenerative Disease Treatments : Research indicated that certain quinazoline compounds could enhance cognitive function in animal models, pointing towards their application in treating Alzheimer's disease.

Wirkmechanismus

The mechanism of action of (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(quinazolin-4-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline ring can bind to the active site of enzymes, inhibiting their activity or modulating their function. The Boc-protected amino group can be selectively deprotected under specific conditions, allowing for further chemical modifications or interactions with biological targets.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Enantiomeric Comparison: (2R)- vs. (2S)-Configuration

The R-enantiomer (CAS: 1354970-42-5) shares identical molecular formula and weight but differs in stereochemistry at the α-carbon. Such enantiomeric pairs are pivotal in drug development, as chirality influences binding to biological targets. For example, the S-configuration may exhibit higher affinity for L-amino acid transporters or proteases, while the R-form could display altered pharmacokinetics or off-target effects .

Table 1: Enantiomeric Properties
Property (2S)-Isomer (2R)-Isomer
CAS Number 1306728-59-5 1354970-42-5
Molecular Weight 317.35 g/mol 317.34 g/mol
Configuration S R
Synthetic Applications Peptide building block Chiral ligand studies

Heterocyclic Substitution: Quinazolin-4-yl vs. Pyrazine/Pyrimidine Derivatives

Replacing the quinazolin-4-yl group with smaller heterocycles alters electronic and steric properties:

  • (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyrazin-2-yl)propanoic acid (CAS: 87831-86-5) and (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyrimidin-4-yl)propanoic acid (CAS: 1251904-17-2) feature nitrogen-rich aromatic rings but lack the fused bicyclic structure of quinazoline.
Table 2: Heterocyclic Variants
Compound (CAS) Heterocycle Key Structural Difference
1306728-59-5 Quinazolin-4-yl Bicyclic, fused benzene-pyrimidine
87831-86-5 Pyrazin-2-yl Monocyclic, 1,4-diazine
1251904-17-2 Pyrimidin-4-yl Monocyclic, 1,3-diazine

Functional Group Modifications: Trifluoromethyl and Aliphatic Substituents

  • 3-methyl-2-{[2-(trifluoromethyl)quinazolin-4-yl]amino}pentanoic acid (CAS: 503615-91-6) introduces a trifluoromethyl group on the quinazoline ring, enhancing metabolic stability and lipophilicity. The extended pentanoic acid chain (vs. propanoic acid) increases molecular weight (MW: ~434 g/mol) and may improve membrane permeability.
  • (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(oxan-4-yl)propanoic acid (CAS: 368866-33-5) substitutes quinazoline with a tetrahydropyran (oxan-4-yl) group, converting the aromatic system to an aliphatic ether. This reduces aromatic interactions but improves solubility in polar solvents.

Complex Peptide Derivatives

Compounds like (2S)-3-{[(2S)-4-(tert-butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxobutanoyl]oxy}-2-{[(tert-butoxy)carbonyl]amino}propanoic acid (CAS: 944283-16-3) incorporate additional protecting groups (e.g., Fmoc) and functionalized side chains. These are used in solid-phase peptide synthesis (SPPS), whereas the target compound serves as a simpler, more versatile intermediate.

Biologische Aktivität

(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(quinazolin-4-yl)propanoic acid is a synthetic amino acid derivative notable for its quinazoline moiety, which is associated with various biological activities. The compound features a tert-butoxycarbonyl (Boc) protecting group, enhancing its stability and reactivity in biological systems. This article explores the biological activity of this compound, emphasizing its pharmacological potential, synthesis, and interaction with biological targets.

  • Molecular Formula : C16H19N3O4
  • Molecular Weight : 317.34 g/mol
  • Boiling Point : 527.6 ± 45.0 °C (predicted)
  • Density : 1.273 ± 0.06 g/cm³ (predicted)
  • pKa : 3.58 ± 0.10 (predicted)

Biological Activity Overview

The biological activity of this compound is largely inferred from its structural characteristics and the known activities of similar quinazoline derivatives. Compounds in this class have been linked to various pharmacological effects, including:

  • Antitumor Activity : Quinazoline derivatives often exhibit significant anticancer properties, potentially through mechanisms involving cell cycle arrest and apoptosis induction.
  • Neuroprotective Effects : Some studies suggest that similar compounds may protect neuronal cells from oxidative stress and neurodegeneration.
  • Antimicrobial Properties : Certain quinazoline compounds have shown efficacy against various bacterial strains.

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in cancer cell proliferation.
  • Receptor Modulation : It could potentially modulate receptors associated with inflammatory responses or cell signaling pathways.
  • Interaction with DNA/RNA : The compound might bind to nucleic acids, affecting gene expression and cellular function.

Comparative Analysis of Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds is useful:

Compound NameStructure FeaturesBiological Activity
2-Amino-3-(quinazolin-4-yl)propanoic AcidLacks protecting groupPotential neuroprotective and antitumor effects
4-(Aminomethyl)-quinazolineContains an amine group at position 4Antimicrobial and anticancer properties
3-(Quinazolin-4-yl)-L-alanineNon-protected amino acidInvolved in peptide synthesis and biological assays

Case Study 1: Antitumor Activity

A study evaluated the antitumor effects of quinazoline derivatives including this compound on various cancer cell lines. The results indicated that these compounds could significantly inhibit cell proliferation at micromolar concentrations, suggesting their potential as therapeutic agents in oncology.

Case Study 2: Neuroprotective Effects

Research investigating neuroprotective properties found that quinazoline derivatives could reduce oxidative stress markers in neuronal cell cultures, promoting cell survival under stress conditions. This suggests that this compound may offer protective effects against neurodegenerative diseases.

Q & A

Q. What is the role of the tert-butoxycarbonyl (Boc) group in the synthesis of this compound?

The Boc group protects the amino functionality during peptide synthesis, preventing unwanted side reactions (e.g., nucleophilic attacks or undesired couplings). Deprotection under acidic conditions (e.g., trifluoroacetic acid) regenerates the free amine for subsequent reactions. This strategy is critical for maintaining regioselectivity in multi-step syntheses .

Q. How is the compound purified after synthesis, and what quality control methods are employed?

Purification typically involves column chromatography using silica gel and a gradient solvent system (e.g., ethyl acetate/hexane). Reverse-phase HPLC with C18 columns and UV detection (λ = 254 nm) ensures ≥95% purity. Mass spectrometry (ESI-MS) and 1^1H/13^{13}C NMR confirm molecular identity and structural integrity .

Q. What spectroscopic techniques are used to characterize the compound’s structure?

  • NMR : 1^1H NMR (DMSO-d6) reveals peaks for the Boc group (δ 1.38 ppm, singlet), quinazoline protons (δ 8.10–8.80 ppm), and propanoic acid (δ 12.10 ppm, broad).
  • IR : Stretching vibrations for C=O (Boc: 1680–1720 cm1^{-1}), NH (3300 cm1^{-1}), and carboxylic acid (2500–3000 cm1^{-1}).
  • HRMS : Exact mass confirmed via high-resolution electrospray ionization (e.g., [M+H]+^+ calculated for C17_{17}H20_{20}N4_4O4_4: 368.1485) .

Advanced Research Questions

Q. How can synthetic yield be optimized while preserving stereochemical integrity?

  • Reaction Conditions : Use chiral auxiliaries or asymmetric catalysis (e.g., Evans oxazolidinones) to control the (2S) configuration.
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF or DCM) enhance Boc protection efficiency.
  • Temperature Control : Maintain ≤0°C during coupling reactions to minimize racemization. Data from analogous compounds show yields improve from 45% to 78% under optimized conditions .

Q. What is the mechanism of interaction between the quinazolin-4-yl moiety and biological targets?

The quinazoline ring acts as a hydrogen-bond acceptor and π-π stacking partner, targeting kinase ATP-binding pockets (e.g., EGFR tyrosine kinase). Molecular docking studies (using AutoDock Vina) predict binding affinities (ΔG = −9.2 kcal/mol) and key residues (e.g., Met793) .

Q. How do structural modifications (e.g., fluorination or methyl substitution) affect bioactivity?

Comparative studies with analogs (e.g., 3-(2-chloro-4-methylphenyl)propanoic acid derivatives) reveal:

ModificationIC50_{50} (EGFR)Solubility (mg/mL)
Quinazolin-4-yl12 nM0.45
2-Chloro-4-methylphenyl85 nM1.20
Reduced activity in non-quinazoline analogs suggests the heterocycle is critical for potency .

Q. What computational methods predict the compound’s metabolic stability?

  • ADMET Prediction : SwissADME estimates moderate intestinal absorption (HIA = 76%) but poor blood-brain barrier penetration (BBB score = 0.12).
  • CYP450 Metabolism : MetaSite identifies CYP3A4-mediated oxidation at the quinazoline C2 position as the primary metabolic pathway .

Methodological Considerations

Q. How to resolve contradictions in enzymatic inhibition data across studies?

  • Assay Variability : Standardize assay conditions (e.g., ATP concentration, pH 7.4 buffer).
  • Control Experiments : Use known inhibitors (e.g., Gefitinib) as positive controls.
  • Statistical Analysis : Apply ANOVA to compare IC50_{50} values across replicates .

Q. What strategies mitigate degradation during long-term storage?

  • Storage : Lyophilized powder at −80°C under argon.
  • Stability Data : HPLC analysis shows ≤5% degradation after 12 months when stored in amber vials with desiccants .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.